molecular formula C14H12BrN3O3S B11120097 N-(4-bromo-2-ethylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide

N-(4-bromo-2-ethylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide

Cat. No.: B11120097
M. Wt: 382.23 g/mol
InChI Key: WLWUQPKZVGGMDZ-UHFFFAOYSA-N
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Description

N-(4-bromo-2-ethylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields This compound features a benzoxadiazole core, which is known for its stability and versatility in chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-ethylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the benzoxadiazole core. One common method involves the cyclization of o-nitroaniline derivatives with appropriate reagents to form the benzoxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-ethylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

N-(4-bromo-2-ethylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and studies.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-(4-bromo-2-ethylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the benzoxadiazole core provides stability and facilitates binding. The bromine atom can participate in halogen bonding, further enhancing the compound’s binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-bromo-2-ethylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide is unique due to the combination of the benzoxadiazole core, bromine atom, and sulfonamide group. This combination provides a distinct set of chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C14H12BrN3O3S

Molecular Weight

382.23 g/mol

IUPAC Name

N-(4-bromo-2-ethylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide

InChI

InChI=1S/C14H12BrN3O3S/c1-2-9-8-10(15)6-7-11(9)18-22(19,20)13-5-3-4-12-14(13)17-21-16-12/h3-8,18H,2H2,1H3

InChI Key

WLWUQPKZVGGMDZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)Br)NS(=O)(=O)C2=CC=CC3=NON=C32

Origin of Product

United States

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